
1, 1,4-Bis(2-chloroethyl)-, diethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,4-Bis(2-chloroethyl)-, diethanesulfonate is a chemical compound with the molecular formula C10H12Cl2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two chloroethyl groups attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4-Bis(2-chloroethyl)-, diethanesulfonate typically involves the reaction of 1,4-benzenediethanol with thionyl chloride to form 1,4-bis(2-chloroethyl)benzene. This intermediate is then reacted with ethanesulfonic acid under specific conditions to yield the final product . The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 1,1,4-Bis(2-chloroethyl)-, diethanesulfonate involves large-scale synthesis using similar reaction pathways. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Industrial production may also involve continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
1,1,4-Bis(2-chloroethyl)-, diethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the chloroethyl groups to ethyl groups.
Substitution: The chloroethyl groups can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, ethyl-substituted derivatives, and various substituted benzene derivatives. These products have diverse applications in different fields .
Aplicaciones Científicas De Investigación
1,1,4-Bis(2-chloroethyl)-, diethanesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1,4-Bis(2-chloroethyl)-, diethanesulfonate involves its interaction with molecular targets and pathways. The chloroethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound’s ability to undergo substitution reactions allows it to modify proteins, DNA, and other biomolecules, which can result in antimicrobial or anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(2-chloroethyl)benzene: Similar structure but lacks the ethanesulfonate groups.
1,4-Bis(2-chloroethylthio)butane: Contains sulfur atoms instead of benzene ring.
1,4-Diazabicyclo[2.2.1]heptane derivatives: Different core structure but similar functional groups
Uniqueness
1,1,4-Bis(2-chloroethyl)-, diethanesulfonate is unique due to the presence of both chloroethyl and ethanesulfonate groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
77628-03-6 |
|---|---|
Fórmula molecular |
C11H23Cl2N2O3S+ |
Peso molecular |
334.3 g/mol |
Nombre IUPAC |
1,4-bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane;ethanesulfonate |
InChI |
InChI=1S/C9H18Cl2N2.C2H6O3S/c10-1-3-12-5-7-13(9-12,4-2-11)8-6-12;1-2-6(3,4)5/h1-9H2;2H2,1H3,(H,3,4,5)/q+2;/p-1 |
Clave InChI |
WDYVWEXUYUIEED-UHFFFAOYSA-M |
SMILES canónico |
CCS(=O)(=O)[O-].C1C[N+]2(CC[N+]1(C2)CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octa-2,4-dienethioate](/img/structure/B14453143.png)
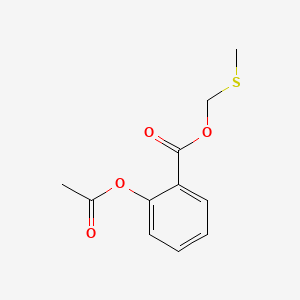
![1,3,5-Tris[(propan-2-yl)sulfanyl]benzene](/img/structure/B14453155.png)
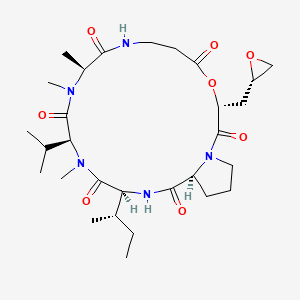
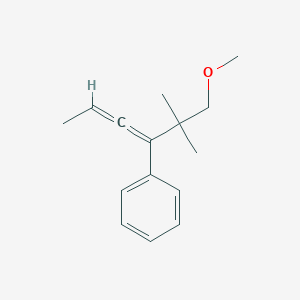
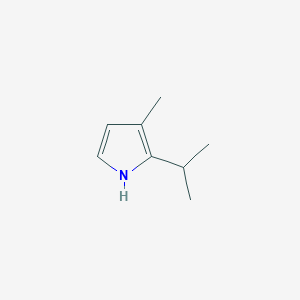

![Butanedioic acid, 2,2'-[1,3-propanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B14453188.png)
![5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14453192.png)
![3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene](/img/structure/B14453196.png)
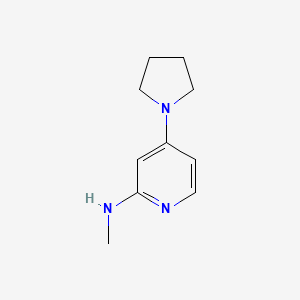
![N-[3-(Dihexylamino)phenyl]acetamide](/img/structure/B14453200.png)

